molecular formula C20H20N2O3 B12169224 methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate

methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate

Cat. No.: B12169224
M. Wt: 336.4 g/mol
InChI Key: OXZDYPOMHPGTMR-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is unique due to its specific structure, which combines the indole moiety with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The indole moiety, common in many bioactive compounds, suggests that this compound may exhibit significant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure features an indole ring, which is known for its role in various biological activities, including anti-cancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, which is critical for preventing tumor growth.
  • Inhibition of Protein Interactions : Similar to other indole derivatives, this compound may interfere with protein-protein interactions critical for cancer progression. It has been suggested that this compound can disrupt c-Myc-Max heterodimerization, a crucial step in oncogenic signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cell Proliferation : In vitro assays demonstrated that the compound inhibited the growth of HL60 and Daudi cell lines with IC50 values in the low micromolar range. The mechanism appears to involve disruption of c-Myc-Max dimerization, leading to reduced transcriptional activity of c-Myc target genes .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in significant accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression and potential induction of apoptosis .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism of Action
HL60~5Disruption of c-Myc-Max dimerization
Daudi~7Induction of G0/G1 cell cycle arrest
VariousLow micromolarInhibition of oncogenic signaling

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 4-[3-(1-methylindol-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H20N2O3/c1-22-13-15(17-5-3-4-6-18(17)22)9-12-19(23)21-16-10-7-14(8-11-16)20(24)25-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23)

InChI Key

OXZDYPOMHPGTMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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